Product packaging for Heparin-derived tetrasaccharide(Cat. No.:CAS No. 61844-85-7)

Heparin-derived tetrasaccharide

Cat. No.: B1485860
CAS No.: 61844-85-7
M. Wt: 1074.9 g/mol
InChI Key: QTSOBXZFMHJWGX-UQSIALEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This Heparin-derived Tetrasaccharide is a defined, ultra-low molecular weight oligosaccharide, purified from enzymatic or chemical depolymerization of heparin . It provides researchers with a precise tool for investigating glycosaminoglycan (GAG) structure-function relationships, devoid of the heterogeneity found in full-length heparin. The compound serves as a critical reagent in diverse research areas. In oncology, it is used to study the inhibition of heparanase (HPSE), the only mammalian endo-β-glucuronidase that cleaves heparan sulfate in the extracellular matrix . HPSE overexpression is strongly linked to tumor metastasis, angiogenesis, and inflammation; this tetrasaccharide can act as a substrate or inhibitor to elucidate HPSE's mechanism and inform the development of anticancer therapeutics . In inflammation and allergy research, a specific pentasulfated tetrasaccharide sequence (IdoU2S[1→4]GlcNS6S[1→4]IdoU2S[1→4]AMan-6S) has demonstrated potent anti-allergic and anti-inflammatory properties in preclinical models, effectively inhibiting late airway responses and airway hyperresponsiveness without anticoagulant activity . This highlights the distinct domains required for different biological functions. Furthermore, tetrasaccharides are indispensable for structural biology. They have been co-crystallized with human heparanase to map substrate-binding and sulfate-recognition motifs, providing atomic-level insights into enzyme specificity . As research moves towards animal-free solutions, these defined oligosaccharides also serve as key reference standards for characterizing bioengineered heparin products . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N2O35S5 B1485860 Heparin-derived tetrasaccharide CAS No. 61844-85-7

Properties

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSOBXZFMHJWGX-UQSIALEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O35S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Architecture and Heterogeneity of Heparin Derived Tetrasaccharides

Fundamental Disaccharide Repeating Units and Linkages within Heparin Tetrasaccharides

Heparin is a linear polysaccharide composed of repeating disaccharide units. nih.gov These units consist of a uronic acid, which can be either α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA), linked to an α-D-glucosamine (GlcN) residue. nih.govnih.gov The primary repeating unit in heparin is a trisulfated disaccharide, where a 2-O-sulfated iduronic acid is linked to a 6-O, N-sulfated glucosamine (B1671600). nih.govresearchgate.net These disaccharide units are connected by α(1→4) glycosidic linkages. nih.govnih.gov

Enzymatic digestion of heparin with heparinase yields a mixture of oligosaccharides, including a significant proportion of tetrasaccharides. nih.govportlandpress.com The structures of these tetrasaccharides reveal the underlying sequence heterogeneity of the parent heparin molecule. For instance, treatment of porcine mucosal heparin with heparinase has been shown to produce five major tetrasaccharide components. nih.govportlandpress.com

One common disaccharide unit found after enzymatic digestion is ΔIdu2S(1→4)-α-D-GlcNS6S, where ΔIdu represents a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, a result of the eliminase action of heparinase. nih.govresearchgate.net Examples of identified tetrasaccharides include:

ΔIdu2S(1→4)-α-D-GlcNS6S(1→4)-α-L-Idu2S(1→4)-α-D-GlcNS6S nih.govportlandpress.com

ΔIdu2S(1→4)-α-D-GlcNS6S(1→4)-β-D-GlcA(1→4)-α-D-GlcNS6S nih.govportlandpress.com

ΔIdu2S(1→4)-α-D-GlcNAc(1→4)-β-D-GlcA(1→4)-α-D-GlcNS6S nih.govportlandpress.com

Diversity in Sulfation Patterns and Locations

The biological functions of heparin and its fragments are heavily influenced by the pattern of sulfation. oup.comnih.gov This sulfation is introduced during biosynthesis by a series of sulfotransferase enzymes. nih.gov

The glucosamine residues within heparin can be either N-sulfated (GlcNS) or N-acetylated (GlcNAc). oup.comnih.gov In heparin, the majority of glucosamine units are N-sulfated, with N-acetylation being less common. umc.br The degree of N-sulfation is a critical factor for the biological activity of heparin. nih.gov The initial step in the modification of the growing polysaccharide chain during biosynthesis is the N-deacetylation and subsequent N-sulfation of glucosamine residues. nih.gov This N-sulfation is a prerequisite for many of the subsequent O-sulfation and epimerization events. nih.gov

O-sulfation can occur at several positions on both the uronic acid and glucosamine residues, adding another layer of complexity to the structure of heparin-derived tetrasaccharides. nih.govoup.com

2-O-Sulfation: The uronic acid residues, particularly IdoA, are often sulfated at the 2-O position (IdoA2S). nih.govnih.gov

6-O-Sulfation: The glucosamine residues can be sulfated at the 6-O position (GlcNS6S). nih.govnih.gov

3-O-Sulfation: While less frequent, 3-O-sulfation of the glucosamine residue (GlcNS3S) is of significant biological importance. nih.govfrontiersin.org This modification is a key component of the specific pentasaccharide sequence responsible for heparin's anticoagulant activity. frontiersin.orgresearchgate.net Tetrasaccharides containing a 3-O-sulfated glucosamine at their reducing end are often resistant to digestion by certain heparin lyases. nih.govnih.gov

The combination of these sulfation patterns leads to a vast number of possible tetrasaccharide structures. nih.govportlandpress.com

The uronic acid component of the disaccharide repeating unit can be either D-glucuronic acid (GlcA) or its C-5 epimer, L-iduronic acid (IdoA). nih.govnih.gov This epimerization is catalyzed by the enzyme glucuronyl C5-epimerase during biosynthesis and occurs at the polymer level. nih.govnih.gov While the initial polysaccharide chain is composed of GlcA, a significant portion of these residues are converted to IdoA. nih.gov In heparin, IdoA is the predominant uronic acid, whereas in the related heparan sulfate (B86663), GlcA is more abundant. nih.gov The presence of IdoA is crucial for the conformational flexibility of the heparin chain, which in turn is important for its interactions with various proteins. nih.govnih.gov

Stereochemical Features and Conformational Dynamics

The three-dimensional structure of heparin-derived tetrasaccharides is not static but rather exists in a dynamic equilibrium of different conformations. oup.comoup.com This conformational flexibility is largely attributed to the iduronic acid residues. oup.comnih.gov

The pyranose rings of the monosaccharide units can adopt several conformations. The glucosamine residues typically exist in a stable 4C1 chair conformation. nih.govresearchgate.net In contrast, the iduronic acid residue is conformationally flexible and can exist in equilibrium between the 1C4 chair, the 4C1 chair, and the 2S0 skew-boat conformations. wikipedia.orgnih.gov The 1C4 and 2S0 forms are the predominant conformations for internal iduronate residues. oup.comwikipedia.org

Glycosidic Linkage Flexibilities and Dihedral Angles

The rotational freedom around the glycosidic bonds is described by two dihedral angles, phi (Φ) and psi (Ψ). For heparan sulfate (HS), which shares structural similarities with heparin, these angles have been characterized. For example, in one study of an HS tetrasaccharide, the Φ and Ψ angles were reported as -90° and 124° for the GlcA-GlcNAc linkage and 85° and 95° for the GlcNAc-GlcA linkage. nih.gov This relative stiffness of the glycosidic linkages ensures that the polysaccharide maintains a defined spatial arrangement of its functional groups, which is crucial for molecular recognition and biological interactions. oup.com

LinkageDihedral Angle (Φ)Dihedral Angle (Ψ)Source
GlcA-GlcNAc-90°124° nih.gov
GlcNAc-GlcA85°95° nih.gov

Impact of Sulfation on Conformational Preferences

The pattern and degree of sulfation have a profound impact on the conformational preferences of heparin-derived tetrasaccharides, primarily by influencing the flexibility of the iduronic acid ring. oup.comoup.com While the geometry of the glycosidic linkages themselves is not directly determined by the presence or absence of sulfate groups, sulfation patterns do affect the conformational equilibrium of the IdoA residues. oup.comoup.com

The 2-O-sulfated iduronic acid residue (IdoA2S) is particularly notable for its conformational versatility, readily adopting various ring conformations, including the ¹C₄, ⁴C₁, and ²S₀ forms. mdpi.com The specific conformation adopted can depend on the structure of the adjacent sugar residues and the surrounding microenvironment. mdpi.com This conformational flexibility is a key feature of heparin's structure. In contrast, glucuronic acid residues lack this degree of flexibility. oup.comoup.com

The presence of sulfate groups can also lead to the formation of specific intramolecular hydrogen bonds, which can stabilize certain conformations. For example, in a studied tetrasaccharide, an intramolecular hydrogen bond was observed between the NH group of a glucosamine residue and the 2-O-sulfo group of the adjacent iduronic acid residue. mdpi.com The interplay of these non-covalent interactions, governed by the sulfation pattern, contributes significantly to the conformational landscape of the tetrasaccharide. mdpi.com It is this spatially defined pattern of sulfate and carboxylate groups, presented on a conformationally adaptable backbone, that underpins the specificity of heparin's interactions with various proteins. oup.com

Isomeric Variants and Structural Subtleties of Biologically Relevant Tetrasaccharides

The functional diversity of heparin is encoded in the structural subtleties of its oligosaccharide sequences. Tetrasaccharides derived from heparin exhibit significant isomeric variation, which is critical for their biological relevance. These variations arise from differences in uronic acid epimers (IdoA vs. GlcA) and, most importantly, the specific pattern of sulfation. nih.govnih.govfrontiersin.org

One of the most studied heparin-protein interactions is its binding to antithrombin (AT), a key event in blood anticoagulation. nih.govnih.gov The minimal AT-binding site is a specific pentasaccharide sequence, but tetrasaccharide fragments corresponding to parts of this binding site are of significant interest. nih.govpnas.org Research has identified and characterized several 3-O-sulfated tetrasaccharide variants that are part of the AT-binding region. nih.gov These tetrasaccharides are resistant to certain heparin lyase enzymes and contain the critical 3-O-sulfo group on a glucosamine residue, which is essential for high-affinity AT binding. nih.govresearchgate.net

A study characterizing heparin fragments identified five major tetrasaccharide structures resulting from enzymatic depolymerization. nih.govportlandpress.com These isomers display variations in their constituent uronic acids and sulfation patterns, highlighting the natural heterogeneity of heparin.

Tetrasaccharide Isomer StructureSource
ΔIduA2S(1→4)GlcNS6S(1→4)IdoA2S(1→4)GlcNS6S nih.govportlandpress.com
ΔIduA2S(1→4)GlcNS6S(1→4)GlcA(1→4)GlcNS6S nih.govportlandpress.com
ΔIduA2S(1→4)GlcNS(1→4)GlcA nih.gov
ΔIduA2S(1→4)GlcNAc(1→4)GlcA(1→4)GlcNS6S nih.govportlandpress.com
ΔIduA2S(1→4)GlcNAc(1→4)IdoA(1→4)GlcNS6S nih.govportlandpress.com

Further research into tetrasaccharides with different sulfation patterns has revealed their differential binding affinities for other proteins, such as the amyloid-beta peptide, which is implicated in Alzheimer's disease. frontiersin.orgresearchgate.net For example, three distinct tetrasaccharide isomers were prepared and studied: a fully sulfated variant (ΔUA2S-GlcNS6S-IdoA2S-GlcNS6S), a 2-O-desulfated and epimerized variant (ΔUA2S-GlcNS6S-GlcA-GlcNS6S), and a 6-O-desulfated variant (ΔUA2S-GlcNS6S-IdoA2S-GlcNS). frontiersin.org These studies demonstrate that specific structural features, such as iduronic acid epimerization and 6-O-sulfation, are key determinants of binding affinity. frontiersin.org

The synthetic pentasaccharide Fondaparinux, which represents a single, defined structure corresponding to the AT-binding site, stands in contrast to the natural heterogeneity of heparin-derived fragments. core.ac.ukacs.orgwikipedia.org The study of natural tetrasaccharide isomers provides crucial insights into the structural variability of functional sequences within heparin and helps to build a more detailed understanding of structure-activity relationships. nih.gov

Advanced Methodologies for Synthesis and Isolation of Defined Heparin Derived Tetrasaccharides

Enzymatic Depolymerization Strategies

Enzymatic methods offer a powerful tool for the depolymerization of heparin into smaller, more manageable oligosaccharide fragments, including tetrasaccharides. This approach leverages the specificity of various heparinases to cleave the polysaccharide chain at specific glycosidic linkages.

Heparinase I, II, and III Specificities in Tetrasaccharide Generation

The three primary heparin lyases, Heparinase I, II, and III, each exhibit distinct substrate specificities, which can be exploited to generate specific tetrasaccharide structures. nih.govneb.com These enzymes, isolated from Flavobacterium heparinum (now reclassified as Pedobacter heparinus), act via an elimination mechanism, creating an unsaturated uronic acid at the new non-reducing end of the cleaved fragment. neb.comnih.gov This unsaturated bond provides a convenient chromophore for UV detection at 232 nm, facilitating the monitoring of the digestion process and the quantification of the resulting oligosaccharides. nih.govneb.com

Heparinase I (EC 4.2.2.7) demonstrates a preference for cleaving linkages within highly sulfated regions of heparin. nih.govmdpi.com It primarily targets the glycosidic bond between a hexosamine and an O-sulfated iduronic acid, particularly the linkage -α-L-IdoA(2S)-(1→4)-α-D-GlcNS(6S)-. nih.govsigmaaldrich.com This specificity makes it a valuable tool for generating tetrasaccharides from the highly sulfated domains of heparin. mdpi.com However, its activity can be influenced by the surrounding sulfation patterns, and complete digestion often yields a mixture of disaccharides and some resistant tetrasaccharides. frontiersin.orgnih.gov

Heparinase II (no EC number) possesses the broadest substrate specificity of the three lyases, cleaving at linkages containing both α-L-iduronic acid and β-D-glucuronic acid. neb.compnas.orgsigmaaldrich.com It can act on both highly and poorly sulfated regions of heparin and heparan sulfate (B86663). neb.comneb.com Despite its broad activity, certain tetrasaccharide sequences, particularly those containing a 3-O-sulfated glucosamine (B1671600) residue, can be resistant to Heparinase II digestion. pnas.orgnih.gov This resistance is a key feature that allows for the isolation of specific 3-O-sulfated tetrasaccharides, which are often derived from the antithrombin III (ATIII) binding site of heparin. frontiersin.orgdoi.orgresearchgate.net

Heparinase III (EC 4.2.2.8) is highly specific for cleaving linkages within undersulfated or N-acetylated domains of heparan sulfate. neb.comresearchgate.net It preferentially cleaves the glycosidic bond between a hexosamine and a glucuronic acid residue. sigmaaldrich.com While its primary substrate is heparan sulfate, it can be used in combination with Heparinase I and II to achieve more complete depolymerization of heparin and to generate specific tetrasaccharides from less sulfated regions. nih.govnih.gov

The combined use of these three heparinases allows for the extensive digestion of heparin into a mixture of disaccharides and a limited number of resistant oligosaccharides, including specific tetrasaccharides that can then be isolated and characterized. nih.gov

Controlled Partial Digestion for Oligosaccharide Libraries

To generate a diverse library of heparin-derived oligosaccharides, including tetrasaccharides, a strategy of controlled partial digestion is often employed. By carefully managing reaction conditions such as enzyme concentration, incubation time, and temperature, the extent of heparin depolymerization can be limited, resulting in a mixture of oligosaccharides of varying lengths. nih.gov This approach allows for the generation of a broader range of structures than what is obtained from exhaustive digestion.

Following partial digestion, the resulting mixture of oligosaccharides is typically separated using techniques like size-exclusion chromatography (SEC) and strong anion-exchange high-performance liquid chromatography (SAX-HPLC). nih.gov These methods separate the oligosaccharides based on their size and charge (related to the degree of sulfation), respectively, allowing for the isolation of individual tetrasaccharide fractions for further structural analysis.

Chemoenzymatic Approaches for Tailored Structures

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create structurally defined heparin-derived tetrasaccharides. nih.govresearchgate.net This powerful strategy often begins with a chemically synthesized disaccharide or a smaller precursor, which is then elongated and modified using a panel of biosynthetic enzymes. nih.govresearchgate.net

Key enzymes in this process include glycosyltransferases for backbone elongation and various sulfotransferases for the regioselective installation of sulfate groups. nih.govnih.gov For instance, a chemically synthesized disaccharide acceptor can be elongated to a tetrasaccharide using a specific glycosyltransferase. nih.gov Subsequently, sulfotransferases such as N-deacetylase/N-sulfotransferase (NDST), 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and 3-O-sulfotransferase (3-OST) can be used in a stepwise or one-pot fashion to introduce sulfate groups at specific positions, mimicking the natural biosynthetic pathway of heparin. nih.govnih.gov

This approach offers a high degree of control over the final structure, enabling the synthesis of homogeneous tetrasaccharides with precisely defined sulfation patterns. nih.govrsc.org Such well-defined structures are invaluable for studying structure-activity relationships and for developing targeted heparin-based therapeutics.

Chemical Synthesis of Structurally Defined Tetrasaccharides

While enzymatic and chemoenzymatic methods are powerful, total chemical synthesis provides the ultimate control over the structure of heparin-derived tetrasaccharides, allowing for the creation of both natural and unnatural analogues.

Modular Synthetic Strategies for Oligosaccharide Assembly

The complexity of heparin's structure, with its multiple stereocenters and varied sulfation patterns, makes its total synthesis a formidable challenge. To address this, modular synthetic strategies have been developed. acs.orgnih.govnih.gov These strategies involve the synthesis of monosaccharide or disaccharide "building blocks" that are then coupled together in a stepwise fashion to construct the desired tetrasaccharide backbone. acs.orgnih.gov

A key advantage of the modular approach is its flexibility. By using a set of well-defined and differentially protected building blocks, a variety of tetrasaccharide sequences can be assembled. acs.orgnih.gov The protecting groups on the building blocks are crucial for directing the regioselectivity of glycosylation reactions and for allowing for the selective introduction of sulfate groups at later stages. Both monomeric and dimeric building blocks have been successfully employed in the synthesis of heparin-like oligosaccharides. acs.orgnih.gov

Regioselective Functionalization and Sulfation Control

A critical aspect of the chemical synthesis of heparin-derived tetrasaccharides is the precise control over the placement of sulfate groups. This is achieved through a combination of protecting group strategies and regioselective chemical reactions. nih.gov During the assembly of the oligosaccharide backbone, specific hydroxyl and amino groups are masked with protecting groups. Once the tetrasaccharide backbone is complete, these protecting groups can be selectively removed to expose specific positions for sulfation.

Challenges in Achieving Stereochemical Purity and High Yields

Controlling the stereochemistry during the glycosylation process is a critical challenge. The formation of the 1,2-cis linkage from the glucosamine donor can be difficult to manage, and unexpected side reactions can occur. nih.gov For instance, during the synthesis of a fully N-differentiated heparin octasaccharide, the coupling of a tetrasaccharide module with a disaccharide acceptor unexpectedly produced an undesired beta-linked glycoside in addition to the anticipated alpha-linkage, resulting in an inseparable mixture. nih.gov

Furthermore, translating solution-phase synthesis strategies to high-yielding, polymer-supported automated synthesis—a goal for improving efficiency—has not yet been achieved for heparin oligosaccharides. nih.gov While chemoenzymatic methods, which use enzymes to perform specific modifications, have emerged as a highly effective alternative to overcome some of these hurdles, purely chemical syntheses continue to face significant obstacles in producing large quantities of stereochemically pure heparin tetrasaccharides. nih.govnih.gov

ChallengeDescriptionImpact on Synthesis
Monosaccharide Preparation The synthesis of key building blocks, like L-iduronic acid (L-IdoA), requires numerous steps (often 8-12). nih.govLowers overall yield and increases time and resource expenditure. nih.gov
Stereochemical Control Achieving the correct 3D orientation at the linkage between sugar units, particularly the 1,2-cis glycosidic bond from glucosamine donors, is difficult to control. nih.govCan lead to the formation of undesired and often inseparable isomers, compromising the purity of the final product. nih.gov
Protecting Group Strategy A complex sequence of protecting and deprotecting various functional groups is necessary to install sulfate groups at specific locations. nih.govIncomplete or non-specific reactions can result in a complex mixture of partially modified products, complicating purification. researchgate.net
Low Overall Yields The cumulative effect of multiple reaction steps, each with a yield of less than 100%, leads to a very low total yield for long oligosaccharides. nih.govnih.govMakes it difficult and expensive to produce the quantities needed for research and therapeutic development. rpi.edu
Automation Difficulties Adapting efficient, automated solid-phase synthesis methods (common for peptides) to complex heparin oligosaccharides has proven challenging. nih.govLimits the ability to rapidly synthesize libraries of different tetrasaccharides for structure-activity relationship studies. researchgate.net

Isolation and Purification Techniques for Complex Oligosaccharide Mixtures

The enzymatic or chemical depolymerization of heparin results in a highly complex and heterogeneous mixture of oligosaccharides, including di-, tetra-, hexa-, and higher-order saccharides. nih.gov These fragments vary not only in size but also in their sulfation patterns, creating a significant purification challenge. nih.gov To obtain structurally defined tetrasaccharides, a multi-step chromatographic approach is essential.

Size-Exclusion Chromatography for Initial Fractionation

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a fundamental first step in processing complex oligosaccharide mixtures. nih.gov This technique separates molecules based on their hydrodynamic volume, or size. The sample is passed through a column packed with a porous gel matrix. Larger oligosaccharides are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, such as tetrasaccharides and disaccharides, penetrate the pores to varying degrees, taking a longer path and eluting later.

This method is highly effective for the initial fractionation of a depolymerized heparin mixture, yielding size-uniform fractions (e.g., separate pools of tetrasaccharides, hexasaccharides, etc.). nih.gov These fractions, while uniform in size, remain complex mixtures of isomers with different sulfation patterns, requiring further purification. nih.gov SEC is also frequently used in two-dimensional chromatography systems as a desalting step before mass spectrometry. nih.gov

Ion-Exchange Chromatography (e.g., SAX-HPLC, RPIP-HPLC) for Charge-Based Separation

Following initial size fractionation, ion-exchange chromatography is employed to separate the oligosaccharides based on their charge density, which is determined by the number and location of negatively charged sulfate and carboxyl groups.

Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a powerful, high-resolution technique for this purpose. nih.gov In SAX-HPLC, oligosaccharides are injected into a column containing a positively charged stationary phase. nih.gov They are then eluted using a gradient of increasing salt concentration, such as sodium chloride or sodium perchlorate. nih.govnih.gov Oligosaccharides with fewer sulfate groups have a weaker interaction with the column and elute at lower salt concentrations, while more highly sulfated species are retained more strongly and elute at higher salt concentrations. This method is highly stable and can effectively separate the various di- and tetrasaccharide components resulting from enzymatic digestion. nih.govresearchgate.net

Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RPIP-HPLC) represents another robust technique for separating charged oligosaccharides. nih.gov This method utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing reagent, such as tributylammonium (B8510715) acetate. nih.gov The ion-pairing reagent forms a neutral complex with the negatively charged oligosaccharides, allowing them to be retained and separated on the reversed-phase column. RPIP-HPLC can resolve dozens of oligosaccharide components in a single analysis and is particularly advantageous because the use of volatile ion-pairing reagents makes it compatible with online mass spectrometry (MS), facilitating direct structural identification. nih.govnih.gov

TechniquePrinciple of SeparationPrimary Application for Heparin TetrasaccharidesAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic volume). nih.govInitial fractionation of depolymerized heparin mixtures to obtain size-uniform pools (e.g., a tetrasaccharide fraction). nih.govnih.govRobust and effective for initial cleanup and size sorting. nih.govDoes not separate isomers or oligosaccharides of the same size with different sulfation patterns. nih.gov
Strong Anion-Exchange HPLC (SAX-HPLC) Separation based on the density and distribution of negative charges from sulfate and carboxyl groups. nih.govHigh-resolution separation of tetrasaccharide isomers based on their unique sulfation patterns. nih.govresearchgate.netHigh resolution, stability, and excellent reproducibility. nih.govnih.govMobile phases typically contain non-volatile salts (e.g., NaCl), making it incompatible with direct MS analysis without a desalting step. nih.gov
Reversed-Phase Ion-Pairing HPLC (RPIP-HPLC) Separation of ion-paired, charge-neutralized oligosaccharides on a hydrophobic stationary phase. nih.govnih.govHigh-efficiency separation of complex oligosaccharide mixtures, including isomers. nih.govHigh separative power; can be directly coupled with mass spectrometry (MS) when using volatile ion-pairing agents. nih.govnih.govThe presence of ion-pairing reagents can sometimes complicate analysis and require careful method optimization. rpi.edu

Advanced Preparative Chromatography Techniques

To handle the immense complexity of heparin-derived mixtures and isolate sufficient quantities of pure tetrasaccharides for structural and functional studies, advanced and often multi-dimensional chromatographic strategies are necessary. Preparative chromatography focuses on isolating larger amounts of a substance rather than simply analyzing it.

A common advanced approach is the use of two-dimensional liquid chromatography , which couples different separation modes to enhance resolving power. A typical configuration involves using SEC for initial size fractionation, followed by SAX-HPLC for high-resolution charge-based separation of the size-uniform fractions. nih.govnih.gov More sophisticated systems, such as a multiple heart-cut (MHC) 2D-LC system, can automatically transfer selected peaks from the first dimension (SAX) to a second dimension (SEC for desalting) before direct analysis by mass spectrometry. nih.gov This provides comprehensive structural information for each separated component.

The use of specialized columns, such as the CarboPac PA1, on a semi-preparative scale allows for high-resolution separation with excellent reproducibility, making it feasible to combine fractions from multiple runs to accumulate a desired quantity of a specific tetrasaccharide. nih.gov These advanced, multi-step purification schemes are indispensable for navigating the structural heterogeneity of heparin and isolating pure, well-defined tetrasaccharide structures.

Sophisticated Analytical Approaches for Structural Elucidation of Heparin Derived Tetrasaccharides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure and dynamics of heparin-derived tetrasaccharides in solution. researchgate.net By analyzing various NMR parameters, researchers can determine the primary sequence, the conformation of individual monosaccharide rings, the geometry of the glycosidic linkages, and the position of sulfate (B86663) groups.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (2D-NMR) Experiments

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of a heparin-derived tetrasaccharide sample, revealing characteristic signals that can indicate the presence of specific residues and modifications. nih.govnih.gov For instance, the anomeric proton signals provide information about the constituent monosaccharides, while the appearance of a multiplet around 5.9-6.0 ppm is indicative of the ΔUA residue at the non-reducing end, a product of enzymatic cleavage. nih.govresearchgate.net However, due to significant signal overlap in complex oligosaccharides, 1D spectra are often insufficient for complete structural assignment. nih.gov

To overcome this limitation, a suite of two-dimensional (2D) NMR experiments is employed. These experiments disperse the NMR signals into two frequency dimensions, resolving overlapping resonances and revealing connectivity between different nuclei. Commonly used 2D NMR techniques for heparin tetrasaccharide analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbons within a monosaccharide ring, which is crucial for assigning the spin systems of individual sugar units. nih.govresearchgate.net

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of all proton resonances belonging to a single monosaccharide residue. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, facilitating the assignment of ¹³C and ¹⁵N resonances. nih.govnih.gov This is particularly useful for identifying the sulfation pattern, as the chemical shifts of carbons bearing sulfate groups are significantly altered.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in determining the sequence of monosaccharides by identifying linkages across the glycosidic bond.

The combined application of these 1D and 2D NMR experiments provides a comprehensive dataset for the detailed structural characterization of heparin-derived tetrasaccharides. researchgate.net

Assignment of Chemical Shifts and Coupling Constants

The precise assignment of proton (¹H) and carbon (¹³C) chemical shifts is a fundamental step in the structural analysis of heparin-derived tetrasaccharides. nih.govrpi.edu These assignments are typically achieved through the systematic analysis of 2D NMR spectra, such as COSY, TOCSY, and HSQC. nih.govnih.gov The chemical shift values are highly sensitive to the local electronic environment and can provide valuable information about the type of monosaccharide, its anomeric configuration, and the presence and location of sulfate groups. nih.gov

For example, the ¹H and ¹³C chemical shifts of the anomeric signals are characteristic for specific sugar residues like GlcNS, IdoA, and ΔUA. Furthermore, the downfield shift of a carbon resonance is often indicative of O-sulfation at that position.

In addition to chemical shifts, three-bond proton-proton coupling constants (³JHH) are crucial for determining the conformation of the individual monosaccharide rings. nih.govmdpi.com These coupling constants, measured from high-resolution 1D ¹H or 2D COSY spectra, are related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing the ³JHH values around the pyranose ring, the chair (e.g., ¹C₄, ⁴C₁) or skew-boat (e.g., ²S₀) conformation of each monosaccharide unit can be determined. nih.govmdpi.com For instance, both glucosamine (B1671600) residues in a this compound typically adopt a ⁴C₁ chair conformation. nih.gov

The following table provides an example of ¹H and ¹³C chemical shift assignments and ³JHH coupling constants for a this compound.

ResidueProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)Coupling ConstantValue (Hz)
ΔUA H15.26C1106.0³J(H1,H2)~3.5
H24.35C270.5³J(H2,H3)~4.0
H34.20C375.0³J(H3,H4)~6.0
H45.98C4110.0
GlcNS(6S) H15.46C198.0³J(H1,H2)~3.0
H23.25C261.0³J(H2,H3)~10.0
H33.65C372.0³J(H3,H4)~9.0
H43.75C479.0³J(H4,H5)~9.5
H54.05C571.0³J(H5,H6a)~2.0
H6a4.30C668.0³J(H5,H6b)~5.5
H6b4.20³J(H6a,H6b)~-11.0
IdoA(2S) H15.20C1101.0³J(H1,H2)~2.5
H24.30C278.0³J(H2,H3)~4.5
H34.15C374.0³J(H3,H4)~3.0
H44.00C479.0³J(H4,H5)~2.0
H54.80C572.0
GlcNS(6S) H15.51C197.5³J(H1,H2)~3.0
H23.28C261.5³J(H2,H3)~10.0
H33.68C372.5³J(H3,H4)~9.0
H43.78C479.5³J(H4,H5)~9.5
H54.08C571.5³J(H5,H6a)~2.0
H6a4.33C668.5³J(H5,H6b)~5.5
H6b4.23³J(H6a,H6b)~-11.0

Note: The chemical shift and coupling constant values are illustrative and can vary depending on the specific tetrasaccharide structure and experimental conditions.

Conformational Analysis via Residual Dipolar Couplings (RDCs)

While NOEs and J-couplings provide valuable local conformational information, Residual Dipolar Couplings (RDCs) offer a powerful tool for determining the global shape and long-range ordering of heparin-derived tetrasaccharides in solution. nih.govnih.govscienceopen.com RDCs arise from the incomplete averaging of dipolar couplings when molecules are partially aligned in a magnetic field, for instance, through the use of a liquid crystalline medium. wikipedia.orgduke.edu These couplings provide information about the orientation of internuclear vectors relative to the magnetic field. wikipedia.org

The measurement of RDCs, particularly one-bond ¹H-¹³C (¹DCH) and proton-proton (¹DHH) couplings, can provide crucial long-range structural restraints that are not accessible through traditional NOE analysis. nih.govscienceopen.com This is especially beneficial for flexible molecules like heparin oligosaccharides.

Microcoil NMR for Enhanced Sensitivity

A significant challenge in the structural elucidation of heparin-derived oligosaccharides is the often limited amount of purified material available, as many components are present in minor quantities. researchgate.netnih.gov Microcoil NMR probes offer a solution to this problem by providing a substantial increase in mass sensitivity compared to conventional NMR probes. nih.govcapes.gov.br This enhanced sensitivity makes it feasible to acquire high-quality NMR data on microgram quantities of heparin-derived tetrasaccharides.

The use of microcoil NMR has been instrumental in the characterization of minor tetrasaccharide components isolated from heparin digests. researchgate.net By coupling microcoil NMR with separation techniques like capillary isotachophoresis (cITP-NMR), it is possible to perform online NMR detection of minute amounts of purified oligosaccharides. nih.gov This approach allows for the acquisition of survey ¹H NMR spectra for initial identification, followed by more detailed 2D NMR experiments on the isolated microgram-quantity samples for complete structural elucidation. nih.gov

The high mass sensitivity of microcoil NMR has streamlined the analytical workflow for sequencing heparin-derived tetrasaccharides, removing a significant bottleneck and enabling the characterization of previously unidentified minor isomers. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is another cornerstone technique for the analysis of heparin-derived tetrasaccharides, providing precise information about their molecular weight, composition, and sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like sulfated oligosaccharides. acs.orgnih.govx-mol.com In ESI-MS, the tetrasaccharide solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions with multiple charges.

When coupled with liquid chromatography (LC-MS), ESI-MS allows for the separation and analysis of complex mixtures of heparin-derived tetrasaccharides. nih.gov This is particularly useful for quantitative disaccharide composition analysis. acs.orgnih.gov By using isotopically labeled internal standards, the amount of each disaccharide in a mixture can be accurately quantified. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the structural information obtained from ESI-MS. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed sequence information, including the location of sulfate groups. nih.gov

Fragmentation Methods for Sequence and Modification Site Determination

The precise structural characterization of heparin-derived tetrasaccharides, particularly the determination of their monosaccharide sequence and the exact location of sulfate modifications, requires sophisticated tandem mass spectrometry (MS/MS) fragmentation techniques. The complexity and lability of these molecules, especially the easy loss of sulfo groups, render traditional fragmentation methods partially effective. Consequently, a range of advanced dissociation techniques have been developed and applied to overcome these challenges.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique that fragments ions in the gas phase. wikipedia.org In this method, selected precursor ions are accelerated to increase their kinetic energy and then collided with neutral gas molecules such as helium or argon. wikipedia.org This collision converts kinetic energy into internal energy, leading to the fragmentation of the ion. wikipedia.org

For heparin-derived tetrasaccharides, low-energy CID primarily results in the cleavage of the glycosidic bonds, which connect the monosaccharide units. acs.org While this provides information about the sequence of the sugar units, it is often insufficient for unambiguous structural determination. A major limitation of CID is its tendency to cause the loss of labile modifications, such as the sulfate groups (SO₃), before significant backbone fragmentation occurs. researchgate.net This makes it difficult to pinpoint the original location of sulfation. Furthermore, CID typically generates a low abundance of the cross-ring cleavages that are essential for localizing sulfate groups on the sugar ring. researchgate.net Despite these limitations, CID remains a foundational technique, often used in conjunction with other methods to provide complementary structural data. nih.govnih.gov

Electron Detachment Dissociation (EDD)

Electron Detachment Dissociation (EDD) is a powerful fragmentation technique particularly suited for the analysis of highly sulfated and acidic molecules like heparin tetrasaccharides. acs.org In EDD, multiply charged negative ions are irradiated with low-energy electrons, causing the detachment of an electron and creating a radical anion. rpi.edu This radical species is highly unstable and undergoes extensive fragmentation, producing a wealth of structural information. rpi.edu

A key advantage of EDD is its ability to generate both glycosidic and numerous cross-ring cleavages without the significant loss of sulfate groups. acs.orgnih.gov This rich fragmentation pattern allows for the comprehensive sequencing of the tetrasaccharide and the precise assignment of sulfate modification sites on each monosaccharide residue. nih.govnih.gov EDD has also demonstrated the unique capability to distinguish between hexuronic acid epimers, such as iduronic acid (IdoA) and glucuronic acid (GlcA), based on the generation of diagnostic product ions—a task that is challenging for many other fragmentation methods. rpi.edu The effectiveness of EDD is often realized using high-resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), which is necessary to resolve the complex spectra produced. nih.govnih.gov

Table 1: Key Features of Electron Detachment Dissociation (EDD) for Heparin Tetrasaccharide Analysis

FeatureDescriptionReference
Mechanism Electron detachment from a multiply charged anion creates a radical species that undergoes extensive fragmentation. rpi.edu
Primary Cleavages Produces abundant glycosidic and cross-ring bond cleavages. nih.gov
Sulfate Groups Largely retains labile sulfate modifications, enabling site localization. acs.orgnih.gov
Epimer Differentiation Can distinguish between iduronic acid (IdoA) and glucuronic acid (GlcA) stereoisomers. rpi.edu
Instrumentation Typically implemented on high-resolution FT-ICR mass spectrometers. nih.govnih.gov
Negative Electron Transfer Dissociation (NETD)

Negative Electron Transfer Dissociation (NETD) is an ion-ion reaction technique that serves as a valuable alternative to EDD for sequencing glycosaminoglycans (GAGs). nih.govacs.org NETD involves the reaction of multiply charged GAG anions with a radical cation reagent, which results in electron transfer from the GAG to the reagent. nih.gov This process forms a radical GAG anion that subsequently fragments. nih.gov

The fragmentation pattern produced by NETD is very similar to that of EDD, yielding both glycosidic and diagnostic cross-ring cleavages that are crucial for locating sulfate groups and sequencing the oligosaccharide. nih.govpsu.edu A significant advantage of NETD is its compatibility with more widely available mass spectrometry platforms, such as ion trap and Orbitrap mass spectrometers, which are not limited to FT-ICR instruments. nih.govacs.org This accessibility makes advanced GAG sequencing available to a broader range of laboratories. Researchers have shown that by carefully selecting the precursor ion's charge state and degree of sodiation, the loss of SO₃ can be minimized, thereby enhancing the generation of structurally informative fragments. nih.govacs.org Like EDD, NETD can also effectively distinguish between IdoA and GlcA epimers in heparan sulfate tetrasaccharides. acs.org

Charge-Transfer Dissociation (CTD)

Charge-Transfer Dissociation (CTD) is a radical-driven fragmentation method that utilizes high-energy ion-ion reactions for structural characterization. mpi-bremen.de In this technique, precursor ions are activated by a beam of kiloelectronvolt (keV) reagent gas cations, typically helium cations (He⁺). mpi-bremen.de The interaction induces charge transfer and leads to fragmentation pathways that are distinct from low-energy CID. nih.gov

CTD has proven to be highly effective for the analysis of complex oligosaccharides, including sulfated heparin derivatives. mpi-bremen.denih.gov A key benefit of CTD is its ability to induce fragmentation while preserving labile modifications like sulfate groups. mpi-bremen.de The method generates informative cross-ring cleavages, which are essential for the definitive localization of modifications on the saccharide rings. mpi-bremen.de Unlike some other advanced fragmentation techniques, CTD is applicable to bench-top mass spectrometers and is effective on precursor ions of nearly all charge states. mpi-bremen.de This makes CTD a versatile tool for obtaining detailed structural information from complex anionic biomolecules. mpi-bremen.dewvu.edu

Ultraviolet Photodissociation (UVPD)

Ultraviolet Photodissociation (UVPD) is an ion activation method that uses high-energy UV photons to induce fragmentation. nih.govthermofisher.com When ions absorb one or more UV photons, they are electronically excited, leading to dissociation through unique pathways not always accessible via collisional activation methods. nih.gov

For heparin-derived oligosaccharides, UVPD has been shown to be a highly effective technique. nih.gov Irradiation, often at specific wavelengths like 220 nm or 240 nm, can induce both glycosidic and, importantly, cross-ring cleavages that facilitate the localization of sulfate groups. nih.govnih.govacs.org A notable advantage of UVPD is that it can reduce the occurrence of small neutral losses, such as water (H₂O), compared to CID, leading to cleaner and more easily interpretable mass spectra. nih.govacs.org The fragmentation process can be controlled by tuning the laser wavelength and managing the charge state of the precursor ion. nih.govnih.gov For instance, a technique known as activated-electron photodetachment (activated-EPD), using 220 nm photons, can generate complementary fragment ions, further enhancing the depth of structural analysis for acidic oligosaccharides. nih.gov

Quantitative Analysis of Tetrasaccharide Variants via LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of this compound variants. These methods are crucial for profiling the composition of heparin and low-molecular-weight heparin (LMWH) products, which often contain structurally significant tetrasaccharides, such as those containing the 3-O-sulfo group that are part of the antithrombin III-binding site. nih.gov

A common approach involves the complete enzymatic digestion of heparin, for example with heparin lyase 2, which yields a mixture of disaccharides and enzyme-resistant tetrasaccharides. nih.gov These mixtures can then be separated and quantified using online LC-MS. Reversed-phase ion-pairing liquid chromatography (RPIP-LC) coupled with MS is a frequently used method. nih.gov For accurate quantification, calibration curves are constructed using known amounts of purified tetrasaccharide standards. nih.gov This allows for the determination of the weight percentage of specific tetrasaccharides in both heparin and LMWH samples. nih.gov

Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to high-resolution Fourier Transform Mass Spectrometry (FTMS). acs.org This "bottom-up" approach provides high sensitivity and a wide dynamic range, enabling the detection and identification of oligosaccharide components present at levels as low as 0.01%. acs.org

For the most accurate quantification, methods employing stable isotope-labeled internal standards are preferred. nih.gov Since different tetrasaccharide structures can have vastly different ionization efficiencies in the mass spectrometer, using a unique, isotopically labeled internal standard for each analyte of interest corrects for these variations. nih.gov This ensures that the measured signal intensity directly and accurately correlates with the concentration of each specific tetrasaccharide variant in the complex mixture.

Table 2: Comparison of LC-MS/MS Methods for Quantitative Tetrasaccharide Analysis

MethodSeparation TechniqueDetectionKey FeaturesReference
RPIP-LC-MS Reversed-Phase Ion-PairingMS/MSQuantifies 3-O-sulfo group-containing tetrasaccharides after enzymatic digestion. Uses external calibration curves with standards. nih.gov
HILIC-LC-FTMS Hydrophilic Interaction Liquid ChromatographyHigh-Resolution MSProvides high sensitivity and dynamic range for comprehensive "bottom-up" profiling of LMWHs. acs.org
IPRP-Mf-HPLC-MS Ion-Pairing Reversed-Phase Microflow HPLCMS/MSEmploys stable isotope-labeled internal standards for each analyte to ensure the highest accuracy in quantification by correcting for ionization differences. nih.gov

Orthogonal Spectroscopic and Chromatographic Methods for Complementary Data

The intricate and heterogeneous nature of heparin-derived tetrasaccharides necessitates the use of multiple, complementary analytical techniques for comprehensive structural elucidation. Orthogonal methods, which measure different physicochemical properties of the molecule, provide a more complete picture than any single technique could alone. Spectroscopic methods offer insights into specific chemical features, while chromatographic techniques excel at separating complex mixtures.

UV-Vis Spectroscopy for Unsaturated Uronic Acids

The enzymatic depolymerization of heparin using bacterial heparinases (such as Heparinase I, II, and III) is a cornerstone of its structural analysis. nih.gov These enzymes act via a β-elimination mechanism, which results in the cleavage of glycosidic linkages and the simultaneous formation of a C4-C5 double bond in the uronic acid residue at the newly formed non-reducing end. nih.gov This product, a Δ4,5-unsaturated uronic acid, possesses a unique chromophore that strongly absorbs ultraviolet (UV) light. nih.gov

UV-Vis spectroscopy is a straightforward and effective method for detecting and quantifying these unsaturated uronic acids. The presence of the double bond creates a chromophore that exhibits a characteristic maximum absorbance at a wavelength of 232 nm. nih.govresearchgate.net This property is widely exploited for several purposes:

Monitoring Reaction Progress: The increase in absorbance at 232 nm directly correlates with the formation of unsaturated products, allowing researchers to monitor the progress of enzymatic digestion in real-time. nih.gov

Quantification: It serves as the basis for the detection and quantification of heparin-derived oligosaccharides following their separation by chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

While highly useful, UV detection is typically suitable for microgram quantities of material. researchgate.net For samples of limited availability, more sensitive methods involving fluorescent labeling are often preferred. researchgate.net

Capillary Electrophoresis (CE) and HPLC Coupled to Detection Systems

The separation of highly charged and structurally similar heparin-derived tetrasaccharides is a significant analytical challenge. Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that, when coupled to sensitive detection systems, provide high-resolution analysis.

Capillary Electrophoresis (CE) has proven to be a valuable technique for the analysis of glycosaminoglycan (GAG)-derived oligosaccharides. nih.gov The separation mechanism in CE is based on the charge-to-size ratio of the analytes, making it particularly well-suited for polyanionic species like heparin fragments. nih.gov CE can provide data on concentration and structural characteristics, benefiting from high resolving power and sensitivity. nih.gov Studies have demonstrated a strong positive correlation between the effective net charge of heparin disaccharides and their electrophoretic mobilities in CE systems. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of tetrasaccharide analysis, with several modalities being employed. Strong Anion-Exchange (SAX-HPLC) and Reversed-Phase Ion-Pairing (RPIP-HPLC) are the most common approaches.

RPIP-HPLC: This increasingly popular method uses lipophilic ion-pairing reagents (like tributylammonium (B8510715) or dibutylammonium) in the mobile phase to enhance the retention and resolution of charged oligosaccharides on hydrophobic stationary phases. nih.gov

Coupling these separation techniques with advanced detection systems is crucial for detailed characterization. Mass Spectrometry (MS) provides molecular weight and fragmentation data, which is essential for sequencing and identifying sulfation patterns. nih.govresearchgate.net Fluorescence detection, often used after labeling the oligosaccharides with a fluorophore like 2-aminobenzamide (B116534) (2-AB), significantly enhances sensitivity, allowing for the analysis of very small sample quantities. nih.gov

HPLC MethodPrinciple of SeparationCoupled Detection SystemPrimary Application in Tetrasaccharide AnalysisReference
Strong Anion-Exchange (SAX)Separation based on the number and position of negatively charged sulfo groups.UV (232 nm), Fluorescence, Mass Spectrometry (MS)Quantification and compositional analysis based on sulfation patterns. Retention increases with the number of sulfo groups. nih.govnih.gov
Reversed-Phase Ion-Pairing (RPIP)An ion-pairing agent in the mobile phase interacts with charged analytes, allowing separation on a hydrophobic stationary phase.Mass Spectrometry (MS), FluorescenceHigh-resolution separation of isomeric oligosaccharides and detailed structural analysis with minimal sample preparation. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Structural Prediction and Refinement

While analytical techniques provide crucial data on connectivity and composition, computational chemistry and molecular modeling are indispensable for understanding the three-dimensional (3D) structures and conformational dynamics of heparin-derived tetrasaccharides in solution. mdpi.comresearchgate.net These methods complement experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, to build and refine atomic-level models of these complex molecules. researchgate.net

Computational MethodObjectiveKey Findings for Heparin TetrasaccharidesReference
Density Functional Theory (DFT)Calculate optimized molecular structures, bond parameters, and NMR coupling constants.Provided detailed analysis of bond lengths, angles, and the influence of iduronic acid conformations (1C4 vs. 2S0) on the overall geometry. Helped interpret experimental NMR data. mdpi.comresearchgate.net
Molecular Dynamics (MD) SimulationsSimulate the dynamic movement and conformational flexibility of the molecule in solution.Showed that the conformational flexibility of the internal iduronic acid ring has only a modest effect on the overall molecular shape of the tetrasaccharide. scienceopen.comnih.gov
Molecular DockingPredict the binding orientation and affinity of the tetrasaccharide to a protein target.Used to model the binding to proteins like Interleukin-2 (IL-2) and Amyloid-Beta peptide, identifying potential binding sequences and interactions. researchgate.netfrontiersin.org

Mechanistic Dissection of Heparin Derived Tetrasaccharide Biological Interactions

Principles of Glycan-Protein Recognition and Binding Energetics

The interaction between heparin-derived tetrasaccharides and proteins is a complex process governed by a combination of forces. This recognition is fundamental to many biological processes, and understanding its energetic basis is crucial for the development of new therapeutics.

Electrostatic, Hydrogen Bonding, and Hydrophobic Contributions

The binding of heparin to proteins is primarily driven by electrostatic interactions. nih.govnih.gov The highly anionic nature of heparin, due to its numerous sulfate (B86663) and carboxyl groups, facilitates strong ionic bonds with positively charged amino acid residues on the protein surface. nih.govnih.gov While these electrostatic forces are dominant, non-ionic interactions, including hydrogen bonding and van der Waals forces, also play a significant role in the stability and specificity of the complex. nih.govnih.gov Hydrophobic interactions can further contribute to the binding energy, particularly through conformational changes induced in the protein upon binding. nih.gov The interplay of these forces dictates the affinity and specificity of the heparin-protein interaction.

Role of Protein Basic Residue Clusters (Lysine, Arginine, Histidine)

The positively charged side chains of basic amino acids—lysine, arginine, and to a lesser extent, histidine at lower pH—are the primary sites of interaction for the negatively charged heparin molecule. nih.govroyalsocietypublishing.org These residues often form clusters on the protein surface, creating a positively charged patch that complements the anionic nature of heparin. nih.gov Arginine, with its guanidinium (B1211019) group, is capable of forming more stable hydrogen bonds and stronger electrostatic interactions with the sulfo groups of heparin compared to the primary amine of lysine, resulting in a tighter bind. nih.gov While the presence of these basic residue clusters is a hallmark of heparin-binding domains, the specific spatial arrangement and the contribution of individual residues are critical for determining the binding affinity and specificity. nih.gov

Detailed Studies of Specific Protein Interactions

The interaction between heparin and antithrombin III (ATIII) is one of the most extensively studied examples of glycan-protein recognition and serves as a paradigm for understanding these complex biological events.

Antithrombin III (ATIII) Binding Site Characterization

The anticoagulant activity of heparin is primarily mediated through its high-affinity binding to ATIII. nih.govnih.gov This interaction induces a conformational change in ATIII, which dramatically accelerates its ability to inactivate key coagulation proteases, such as Factor Xa and thrombin. nih.govnih.gov The specific binding site on heparin for ATIII is a unique pentasaccharide sequence. nih.govresearchgate.net However, studies on heparin-derived tetrasaccharides, which can represent fragments of this binding site, provide valuable insights into the structural requirements for this critical interaction. nih.govresearchgate.net

Importance of 3-O-Sulfation for ATIII Interaction

A crucial and often invariant feature of the ATIII-binding site within heparin is the presence of a 3-O-sulfated glucosamine (B1671600) residue. nih.govresearchgate.net This specific sulfation pattern is critical for high-affinity binding to ATIII. nih.gov The removal of this 3-O-sulfate group significantly diminishes the anticoagulant activity, highlighting its essential role in the protein-carbohydrate interaction. nih.gov The presence of this 3-O-sulfo group on the internal glucosamine residue of a tetrasaccharide imparts resistance to cleavage by certain heparinases, further underscoring its importance in the core structure of the binding site. nih.gov

Structural Variability of AT-Binding Site Tetrasaccharides

While the 3-O-sulfated glucosamine is a key component, there is a degree of structural variability within the natural ATIII-binding sites found in heparin from different sources. nih.gov Analysis of heparin after enzymatic digestion reveals several common tetrasaccharide fragments that are part of the ATIII-binding domain. nih.govnih.gov These variations can occur in the sulfation patterns of other residues within the tetrasaccharide. The characterization of these structural variants is crucial for understanding the diversity of heparin's anticoagulant activity and for the quality control of heparin-based drugs. nih.govnih.gov

Interactive Data Table: Common Heparin-Derived Tetrasaccharide Structures

Below is an interactive table detailing some of the common tetrasaccharide fragments derived from the antithrombin-binding site of heparin.

Tetrasaccharide StructureDescriptionKey Features
ΔUA-GlcNS-GlcA-GlcNS3SA common tetrasaccharide resistant to heparin lyase II digestion.Contains the critical 3-O-sulfated glucosamine residue.
ΔUA2S-GlcNS-GlcA-GlcNS3SA variant with an additional 2-O-sulfate group on the uronic acid.Demonstrates variability in the non-reducing end.
ΔUA-GlcNS6S-GlcA-GlcNS3SA variant with an additional 6-O-sulfate group on the N-sulfoglucosamine.Highlights sulfation pattern variability.
ΔUA2S-GlcNS6S-GlcA-GlcNS3SA more highly sulfated variant.Illustrates the potential for multiple sulfation modifications.

Note: ΔUA represents a 4,5-unsaturated uronic acid at the non-reducing end, a result of heparinase cleavage. The other abbreviations are defined in the table below.

Growth Factor Interactions (e.g., FGFs, PDGF-A)

Heparin-derived tetrasaccharides are known to interact with various growth factors, thereby modulating their biological activities. This interaction is particularly well-documented for Fibroblast Growth Factors (FGFs), while specific data on the interaction with Platelet-Derived Growth Factor-A (PDGF-A) is less detailed in the context of tetrasaccharides.

In the case of FGFs, heparin and heparan sulfate are essential co-receptors that facilitate the binding of FGF to its receptor (FGFR), leading to receptor dimerization and signal transduction. While larger heparin fragments are often considered necessary for full biological activity, studies have shown that even smaller fragments like tetrasaccharides can participate in these interactions. For instance, a this compound has been co-crystallized with basic Fibroblast Growth Factor (bFGF or FGF-2), providing insights into the binding interface. nih.gov Heparin is not strictly required for the binding of bFGF to its receptor, but it does increase the binding affinity. nih.gov

The formation of a stable FGF-FGFR signaling complex is a multi-step process that is critically influenced by the structure of the interacting heparin fragment. The binding of heparin to FGF can induce conformational changes in the polysaccharide, creating a "kink" that allows for optimal contact with the protein. nih.gov

Crystal structures of heparin-derived tetrasaccharides complexed with bFGF have revealed that the oligosaccharide binds to a specific region on the FGF surface. nih.gov This binding site involves key amino acid residues that form a positively charged pocket, accommodating the negatively charged sulfate and carboxyl groups of the tetrasaccharide. The interaction is not merely a non-specific electrostatic attraction but is also dependent on the specific arrangement of sulfate groups on the tetrasaccharide.

The ternary complex of FGF, FGFR, and heparin is a key signaling unit. Structural models suggest that heparin interacts with both FGF and FGFR, thereby stabilizing the entire complex. exlibrisgroup.com Specific sulfation patterns within the heparin fragment are crucial for this interaction. For example, the 6-O-sulfate group of heparin has been identified as playing a pivotal role in mediating interactions with both FGF and its receptor. exlibrisgroup.com While a single heparin chain can bring together two FGF-FGFR complexes, the minimal functional unit often involves a 2:2:1 or 2:2:2 stoichiometry of FGF:FGFR:heparin. exlibrisgroup.com The precise structural requirements for heparin can vary depending on the specific FGF and FGFR isoforms involved.

Chemokine Binding Specificity (e.g., CCL5)

Heparin-derived tetrasaccharides have been shown to interact with chemokines, such as CCL5 (also known as RANTES), and can modulate their biological functions, including their interaction with chemokine receptors. nih.govnih.gov This interaction is of significant interest as it can influence leukocyte migration during inflammatory responses.

The binding of heparin-derived tetrasaccharides to CCL5 is not uniform and is significantly influenced by the specific sulfation pattern of the tetrasaccharide. nih.gov Molecular modeling and experimental data indicate that for strong inhibition of the CCL5-CCR1 interaction, specific sulfate and carboxylate groups on the heparin fragment must interact with key residues on the CCL5 protein, such as Arginine-17 and Arginine-47. nih.govnih.gov Tetrasaccharides that lack the optimal sulfation pattern may still bind to CCL5 but do so in a manner that is less effective at blocking the receptor binding site. nih.gov

The table below summarizes the inhibitory activity of different heparin-derived tetrasaccharides on CCL5-CCR1 binding, highlighting the importance of the sulfation pattern.

TetrasaccharideNumber of Sulfate GroupsIC50 (µM) for CCL5-CCR1 Inhibition
Tetrasaccharide 1556 ± 6
Tetrasaccharide 2632 ± 3
Tetrasaccharide 3592 ± 8
Tetrasaccharide Pool (DP4)-183 ± 18
Heparin-0.04 ± 0.01

Data adapted from a study on the interaction of heparin tetrasaccharides with chemokine CCL5. nih.gov

The pH of the microenvironment also plays a role in modulating the interaction between CCL5 and heparin-derived tetrasaccharides. nih.govnih.gov At a lower pH, which can occur at sites of inflammation, the protonation state of certain amino acid residues, like Histidine-23 on CCL5, can change, potentially altering the binding interface and the strength of the interaction. nih.govnih.gov This highlights the need to consider physiological conditions when studying these interactions. Docking studies have shown that the predicted binding modes can differ between low and neutral pH. nih.govresearchgate.net

Interactions with Amyloid-Beta Peptide (Aβ)

Heparin and its fragments, including tetrasaccharides, are known to interact with the amyloid-beta (Aβ) peptide, which is a key component of the amyloid plaques found in Alzheimer's disease. researchgate.netnih.govdntb.gov.uapatrinum.chfrontiersin.org This interaction is complex, as heparin has been shown to both promote and inhibit Aβ aggregation depending on the size of the heparin chain and its sulfation pattern. researchgate.netfrontiersin.orgnih.gov

Smaller heparin oligosaccharides, such as tetrasaccharides, have been identified as potential inhibitors of Aβ aggregation. researchgate.netfrontiersin.org They are thought to bind to Aβ monomers, thereby preventing their assembly into larger, toxic fibrils. frontiersin.org

The ability of a this compound to modulate Aβ aggregation is critically dependent on its specific chemical structure, including its sulfation pattern and monosaccharide sequence. researchgate.netnih.gov

Research using 2D-NMR analysis and molecular modeling has identified a specific binding motif for heparin oligosaccharides on Aβ, which is proposed to be HexA-GlcNS-IdoA2S-GlcNS6S. researchgate.net Key structural features for high-affinity binding include the presence of a 2-O-sulfated iduronic acid (IdoA2S) and a 6-O-sulfated glucosamine (GlcNS6S). researchgate.net Conversely, 3-O-sulfation, a modification crucial for heparin's anticoagulant activity, does not appear to be involved in the binding to Aβ. researchgate.net

The binding site for these glycosaminoglycans on the Aβ peptide has been identified as the V12HHQKL17 region. researchgate.netnih.gov The interaction between a defined heparin tetrasaccharide and Aβ has been shown to inhibit the formation of toxic Aβ aggregates and reduce Aβ-induced cytotoxicity in cell-based assays. researchgate.netfrontiersin.orgnih.gov

The table below details the key structural elements of a heparin tetrasaccharide that influence its interaction with the Aβ peptide.

Structural FeatureRole in Aβ InteractionReference
Iduronic acid epimerization Key for binding affinity researchgate.net
6-O-sulfation Key for binding affinity researchgate.net
N-sulfation Required for binding nih.gov
2-O-sulfation Involved in binding researchgate.net
3-O-sulfation Not involved in binding researchgate.net

Other Protein Interactions (e.g., Annexin V, Cobra Cardiotoxins)

Beyond growth factors, chemokines, and Aβ, heparin-derived tetrasaccharides interact with a variety of other proteins, influencing their structure and function.

Annexin V: This protein is involved in coagulation and has a calcium-dependent affinity for negatively charged phospholipids. It also binds to heparin and heparan sulfate. nih.govnih.govpsu.edu While some studies suggest that the minimum binding sequence within heparin for Annexin V is an octasaccharide, the crystal structure of Annexin V has been solved in a complex with a this compound. nih.govnih.gov This interaction is calcium-dependent and involves two distinct glycosaminoglycan binding sites on opposite surfaces of the protein. nih.gov

Cobra Cardiotoxins (CTXs): These are small, basic polypeptides found in cobra venom that exhibit a range of toxic effects. CTXs have been shown to bind to heparin and other glycosaminoglycans. nih.govacs.orgresearchgate.netacs.org NMR studies have demonstrated that a this compound can bind to a single, flexible site on the CTX molecule. nih.govacs.orgacs.org This interaction is primarily electrostatic, involving positively charged residues on the toxin and the negatively charged groups of the tetrasaccharide. nih.govnih.govacs.org The binding can be influenced by the specific amino acid sequence of the CTX homologue and does not necessarily induce aggregation of the toxin, unlike longer heparin chains. nih.govnih.gov

Structure-Activity Relationship (SAR) at the Tetrasaccharide Level

The biological activities of heparin-derived tetrasaccharides are intricately linked to their specific chemical structures. The arrangement of sulfate groups, the sequence of the saccharide units, and the resulting three-dimensional shape dictate the affinity and specificity of their interactions with various proteins.

Correlation of Specific Sulfate Positions and Saccharide Sequences with Binding Affinity

Different proteins exhibit distinct binding preferences for specific sulfation patterns and saccharide sequences:

Antithrombin (AT) Binding: The interaction with the serine protease inhibitor antithrombin (AT) is a classic example of high specificity. nih.govnih.gov While the full binding site is a pentasaccharide, tetrasaccharide fragments are crucial components. nih.govnih.gov A 3-O-sulfate group on an internal glucosamine residue is a critical determinant for high-affinity binding to AT. nih.govnih.gov Tetrasaccharides that are resistant to heparin lyase II digestion and are derived from the core AT-binding pentasaccharide have been characterized, highlighting the importance of this specific sulfation. nih.govresearchgate.net

Fibroblast Growth Factor (FGF) Binding: FGFs bind to a range of heparin-derived oligosaccharides, with tetrasaccharides being capable of binding to FGF-2. nih.govnih.gov Generally, both affinity and biological activity increase with the size of the oligosaccharide and the degree of sulfation. nih.govnih.gov Studies with octasaccharide libraries have classified growth factors based on their sulfation requirements; for example, FGF-2 binding requires 2-O-sulfate groups but not 6-O-sulfate groups. ucdavis.edu In contrast, 6-desulfated heparin oligosaccharides show a lower affinity for FGF1, FGF2, and their receptor complexes, indicating the importance of 6-O-sulfation for these interactions. nih.gov

β-Amyloid (Aβ) Peptide Binding: The binding motif of heparin oligosaccharides to the Aβ peptide, implicated in Alzheimer's disease, has been identified as HexA-GlcNS-IdoA2S-GlcNS6S. researchgate.netnih.gov The internal IdoA2S (2-O-sulfated iduronic acid) and GlcNS6S (N-sulfated, 6-O-sulfated glucosamine) residues are key to this interaction, with the IdoA2S residue showing the most significant involvement. researchgate.netnih.gov

Chemokine Binding: Research has identified that rare N-unsubstituted domains within heparin tetrasaccharides can modulate the activity of specific chemokines. For example, tetrasaccharides carrying this feature were found to interact with CCL2 and CCL5.

Protein TargetKey Tetrasaccharide Structural FeaturesBinding Affinity/EffectReferences
Antithrombin (AT)Contains a 3-O-sulfated glucosamine (GlcNS3S) residue.High-affinity binding, crucial for anticoagulant activity. nih.gov, nih.gov, nih.gov
Fibroblast Growth Factor-2 (FGF-2)Presence of 2-O-sulfate groups is essential; 6-O-sulfation is less critical.Binds definitively, with affinity increasing with sulfation. nih.gov, ucdavis.edu
β-Amyloid (Aβ) PeptideSequence containing -IdoA2S-GlcNS6S-; 2-O-sulfation of iduronic acid and 6-O-sulfation of glucosamine are critical.Strong binding affinity; potential inhibitor of Aβ aggregation. researchgate.net, nih.gov
Chemokines (CCL2, CCL5)Contains a rare N-unsubstituted (NU) glucosamine residue.Modulates chemokine activity.

Conformational Changes Induced Upon Protein Binding

The interaction between a this compound and a protein is a dynamic process that can involve conformational adjustments in the oligosaccharide to achieve an optimal fit. The inherent flexibility of the glycosidic linkages and the sugar rings, particularly iduronic acid, allows for this induced-fit mechanism.

The iduronic acid (IdoA) residue, a common component of heparin, is conformationally flexible and can exist in equilibrium between the low-energy chair (¹C₄) and skew-boat (²S₀) conformations. nih.gov Upon binding to a protein, the IdoA residue can be "locked" into the conformation that maximizes favorable interactions. nih.gov For example, analysis of heparin-protein interactions has shown that the 2-sulfoiduronic acid residue can shift its conformation to enhance binding, while the less flexible 2,6-disulfoglucosamine residue tends to remain in its stable ⁴C₁ chair form. nih.gov Co-crystal structures of a heparin hexasaccharide with basic fibroblast growth factor (bFGF) revealed that an IdoA residue contacts the protein in a ¹C₄ conformation, a state not typically favored in aqueous solution, providing direct evidence for a binding-induced conformational change. nih.gov This suggests that the protein binding event drives a conformational change in the saccharide to create a better fit and stronger interaction. nih.gov In contrast, studies have also shown that no significant conformational change occurs in bFGF itself upon binding to heparin oligosaccharides, indicating that the flexibility primarily resides within the heparin chain. caltech.edu

Saccharide ResidueConformation in Free State (Solution)Conformation in Protein-Bound StateSignificanceReferences
2-Sulfoiduronic acid (IdoA2S)Equilibrium between 1C4 chair and 2S0 skew boat.Can be stabilized in one form (e.g., 1C4) for optimal fit.Demonstrates induced-fit mechanism, enhancing binding affinity. nih.gov, nih.gov
2,6-DisulfoglucosaminePredominantly 4C1 chair conformation.Remains in the 4C1 conformation.Acts as a more rigid structural component in the interaction. nih.gov

Mechanistic Roles in Cellular and Extracellular Processes (Pre-clinical Focus)

Heparin-derived tetrasaccharides are not merely inert binding partners; they play active roles in modulating complex biological processes. At a pre-clinical level, they have been shown to influence enzyme activity, receptor-mediated signaling, and the very architecture of the extracellular environment.

Modulation of Enzyme and Enzyme Inhibitor Activity

Heparin-derived tetrasaccharides can significantly alter the activity of various enzymes and their inhibitors, with the interaction between heparin and antithrombin (AT) being the most well-characterized example.

Activation of Antithrombin (AT): Heparin binds to the protease inhibitor AT, inducing a conformational change that dramatically accelerates its ability to inactivate coagulation enzymes, particularly Factor Xa and thrombin. nih.govnih.govyoutube.com This interaction is highly dependent on a specific sequence containing a 3-O-sulfated glucosamine. researchgate.net The tetrasaccharide serves as a key part of the recognition site, and its binding initiates the allosteric activation of AT, turning it into a much more potent inhibitor. nih.govyoutube.com

Inhibition of Heparanase: Heparanase is an endo-β-glucuronidase that cleaves heparan sulfate chains in the extracellular matrix (ECM) and on cell surfaces. nih.gov This enzymatic activity is implicated in cancer metastasis and inflammation. nih.govnih.gov Heparin derivatives, including smaller oligosaccharides, can act as potent inhibitors of heparanase. nih.gov The inhibitory activity is dependent on specific sulfation patterns; for instance, N-acetylation tends to decrease the inhibitory effect, while the presence of NSO3 groups is important for the interaction. nih.gov

Modulation of Other Proteases: Synthetic heparan sulfate oligosaccharides have been shown to inhibit other enzymes, such as the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is a key target in Alzheimer's disease research. acs.org

Enzyme/InhibitorEffect of TetrasaccharideMechanismKey Structural FeaturesReferences
Antithrombin (AT)ActivationBinds to AT, inducing a conformational change that accelerates the inhibition of coagulation proteases.Sequence containing 3-O-sulfated glucosamine. nih.gov, nih.gov, youtube.com
HeparanaseInhibitionActs as a mimic of the natural heparan sulfate substrate, blocking the enzyme's active site.Specific 2-O and 6-O sulfation patterns; N-sulfation is important. nih.gov, nih.gov
BACE-1InhibitionBinds to the enzyme, blocking its proteolytic activity.Specific sulfation patterns determined through library screening. acs.org

Participation in Receptor Dimerization and Signal Transduction

Heparin-derived tetrasaccharides are crucial co-factors in many signal transduction pathways, most notably those involving fibroblast growth factors (FGFs). nih.gov They act as scaffolds or templates that facilitate the formation of active signaling complexes. The process typically involves the formation of a ternary complex between the growth factor, its receptor tyrosine kinase (RTK), and the heparan sulfate chain. nih.govmdpi.com

Receptor dimerization is an essential step for the activation of most RTKs. nih.govmdpi.com In the FGF/FGFR system, heparin-like molecules are required to bring two ligand-receptor pairs together, promoting the dimerization and subsequent autophosphorylation of the intracellular kinase domains. youtube.com This phosphorylation cascade triggers downstream signaling pathways, such as the p42/p44 MAPK pathway, leading to cellular responses like proliferation. nih.gov

Research has shown that tetrasaccharides are capable of binding FGF-2 and enabling it to stimulate sustained MAPK phosphorylation and cell proliferation. nih.gov While longer oligosaccharides are often more potent, the ability of a tetrasaccharide to initiate this process highlights its fundamental role. nih.govnih.gov In a unique case, heparin and its analogs have been shown to directly activate FGFR-4 in a growth factor-independent manner, triggering receptor autophosphorylation and downstream signaling. nih.gov

Signaling PathwayRole of TetrasaccharideKey Proteins InvolvedDownstream EffectReferences
FGF/FGFR SignalingFacilitates the formation of a ternary complex, leading to receptor dimerization.FGF-2, FGF Receptor (FGFR)Activation of MAPK pathway, cell proliferation. nih.gov, nih.gov, youtube.com
FGFR-4 ActivationActs as a direct, growth factor-independent activating ligand.FGF Receptor 4 (FGFR-4)Receptor autophosphorylation, downstream signaling. nih.gov

Influence on Extracellular Matrix Organization and Remodeling

The extracellular matrix (ECM) is a dynamic network whose composition and organization are critical for tissue homeostasis. Heparan sulfate proteoglycans are integral structural components of the ECM, and heparin-derived tetrasaccharides can influence this environment. nih.gov

One key mechanism is through the modulation of ECM-degrading enzymes like heparanase. nih.gov By inhibiting heparanase, heparin-like molecules can prevent the breakdown of heparan sulfate chains, thereby stabilizing the ECM structure and preventing the uncontrolled release of HS-bound molecules like growth factors and cytokines. nih.govnih.gov For example, the cytokine IL-2 can be sequestered in the ECM through its binding to heparan sulfate; enzymatic cleavage of HS by heparanase releases the IL-2, making it available to immune cells. nih.gov

Furthermore, direct administration of heparin has been shown to alter the composition of the ECM. In a preclinical model of vascular injury, heparin treatment led to a decrease in the accumulation of elastin (B1584352) and collagen while increasing the content of proteoglycans in the ECM domain surrounding smooth muscle cells. nih.gov This demonstrates that heparin-derived species can actively remodel the major structural components of the ECM. nih.gov

ECM ProcessEffect of Heparin-Derived OligosaccharidesMechanism of ActionReferences
ECM RemodelingInhibitionInhibits heparanase, an enzyme that degrades heparan sulfate chains in the ECM. nih.gov, nih.gov
Growth Factor/Cytokine SequestrationStabilizationBy inhibiting heparanase, prevents the release of factors (e.g., IL-2, FGFs) bound to ECM heparan sulfate. nih.gov, nih.gov
ECM Component AccumulationModulationAlters the balance of major ECM proteins, decreasing collagen and elastin while increasing proteoglycans in a vascular injury model. nih.gov

Glycan-Mediated Pathogen-Host Interactions (e.g., Viral Entry)

The initial phase of infection for numerous pathogens involves attachment to the host cell surface, a process frequently mediated by interactions with cell surface glycosaminoglycans (GAGs). Heparan sulfate (HS), a ubiquitous GAG on animal cell surfaces, is exploited by a wide array of viruses as an initial docking site or co-receptor to facilitate entry. nih.govnih.gov Structurally analogous to HS, exogenous heparin and its derivatives, including defined oligosaccharides, can act as competitive inhibitors, binding to viral proteins and sterically hindering their attachment to host cells. nih.govacs.org This mechanism forms the basis for investigating heparin-derived oligosaccharides as potential antiviral agents.

The antiviral efficacy of heparin-derived oligosaccharides is often critically dependent on their size and sulfation pattern. The length of the saccharide chain dictates its ability to bridge multiple binding sites on a viral protein or to induce necessary conformational changes for effective inhibition.

Detailed Research Findings

Research across different viruses reveals a distinct correlation between oligosaccharide chain length and inhibitory activity.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): The entry of SARS-CoV-2 is initiated by the binding of its spike (S) protein to the ACE2 receptor, an interaction that is enhanced by the S protein's affinity for cell surface HS. nih.gov Studies using size-defined heparin fragments to inhibit this interaction have demonstrated a clear size requirement. While unfractionated heparin and the low-molecular-weight heparin, enoxaparin, effectively inhibit the binding of the S protein's receptor-binding domain (RBD) to immobilized heparin, shorter oligosaccharides show diminished or no activity. nih.gov Specifically, a heparin-derived octasaccharide (dp8) was found to have no effect on this interaction, whereas a decasaccharide (dp10) exhibited modest inhibition. nih.gov Further investigation revealed that a hexasaccharide is the minimum length required to induce a conformational change in the S1 RBD. nih.gov Although in silico models have been used to dock heparin tetrasaccharides to the S protein's RBD, experimental evidence indicates that a tetrasaccharide is too small to effectively inhibit SARS-CoV-2 entry. nih.gov

Respiratory Syncytial Virus (RSV): This virus utilizes its surface glycoproteins, F and G, to attach to host cells, an interaction also mediated by HS. nih.gov Studies investigating the binding of these glycoproteins to heparin have revealed differing size dependencies. The binding of the RSV-G protein to heparin is size-dependent, as shown in studies using a range of oligosaccharides from tetrasaccharides (dp4) to octadecasaccharides (dp18). nih.govfao.org In contrast, the RSV-F protein's interaction with heparin does not show a similar preference for chain length. nih.govfao.org While tetrasaccharides were used in these competitive binding assays, the specific inhibitory concentration or efficacy for this size was not detailed in comparison to longer chains. The N-sulfo group in heparin was found to be the most critical feature for binding to both viral proteins. nih.gov

Adeno-associated Virus (AAV): The interaction of AAV serotypes with heparin is also chain length-dependent. nih.gov Surface plasmon resonance (SPR) studies show that AAV binds with extremely high affinity to full-chain heparin. Solution competition experiments confirm that the virus has a strong preference for longer heparin chains over shorter fragments, indicating that tetrasaccharides would likely be poor inhibitors of AAV attachment. nih.gov

Other Pathogen-Related Interactions: While direct viral entry inhibition by heparin tetrasaccharides is not strongly supported for several viruses, these small molecules have shown activity in other biological contexts involving pathogen-host interactions. In the lectin pathway of the complement system, an essential part of the innate immune response, small heparin-derived oligosaccharides have been identified as selective inhibitors. Specifically, hexa- and pentasulfated tetrasaccharides were found to be the smallest structures capable of inhibiting Mannan-binding lectin-associated serine protease 2 (MASP-2), a key enzyme in this pathway. frontiersin.org

The following tables summarize the key research findings regarding the interaction and inhibitory activity of heparin-derived oligosaccharides.

Table 1: Interaction of Heparin Oligosaccharides with Viral Proteins

VirusViral ProteinOligosaccharide SizeInteraction DetailsFinding
SARS-CoV-2 Spike (S1 RBD)Tetrasaccharide (dp4)In silico dockingModeled to interact with RBD. nih.gov
Hexasaccharide (dp6)Circular DichroismMinimum size to induce conformational change. nih.gov
Octasaccharide (dp8)Surface Plasmon ResonanceNo inhibition of RBD binding to heparin. nih.gov
Decasaccharide (dp10)Surface Plasmon ResonanceModest inhibition of RBD binding to heparin. nih.gov
RSV G-proteindp4 to dp18Surface Plasmon ResonanceBinding is size-dependent. nih.gov
F-proteindp4 to dp18Surface Plasmon ResonanceBinding is not size-dependent. nih.gov
AAV CapsidVariousSurface Plasmon ResonanceBinding is chain length-dependent, prefers full-length heparin. nih.gov

Table 2: Inhibitory Activity of Heparin and Derivatives

Virus/TargetInhibitorAssayEffective Concentration / IC₅₀Notes
SARS-CoV-2 Unfractionated HeparinViral Plaque Assay~200 µg/mLPre-treatment of Vero cells showed significant inhibition. nih.gov
Unfractionated HeparinpLV-S transductionIC₅₀: 5.99 µg/LPotent neutralization of pseudovirus. nih.govnih.gov
EnoxaparinpLV-S transductionIC₅₀: 1.08 mg/LLess potent than unfractionated heparin. nih.govnih.gov
6-O-desulfated UFHpLV-S transductionIC₅₀: 1.77 µg/LPotent neutralization of pseudovirus. nih.govnih.gov
Zika Virus Heparin PrecursorshNPC infection assay-Inhibited ZIKV replication and prevented cell death. mdpi.com
Lectin Pathway Hexa- and pentasulfated tetrasaccharidesMASP-mediated C4 assay-Smallest effective inhibitors of MASP-2. frontiersin.org

Research Applications and Investigative Utilities of Heparin Derived Tetrasaccharides

Design and Synthesis of Glycomimetic Probes for Biological Systems

The precise chemical structures of heparin-derived tetrasaccharides serve as fundamental templates for the design and synthesis of glycomimetic probes. These probes are engineered molecules that mimic the structure and function of natural glycans, allowing for detailed investigation of their biological interactions.

One key application is in the creation of probes to study protein-glycan interactions. For instance, synthetic tetrasaccharides with specific sulfation patterns can be labeled with fluorescent tags or biotin, creating tools to detect and quantify heparin-binding proteins. nih.gov These probes have been instrumental in identifying heparin-binding sites on proteins and in studying the kinetics and specificity of these interactions. nih.gov The synthesis of these probes often involves complex, multi-step chemical processes to achieve the desired regioselectivity of sulfation and to introduce the necessary linkers for attaching reporter molecules. researchgate.net

A significant challenge in synthesizing these probes is achieving the correct sulfation patterns, which are crucial for biological activity. researchgate.netnih.gov Chemical synthesis strategies often employ a modular approach, using disaccharide building blocks that can be assembled into tetrasaccharides and subsequently modified. researchgate.net This allows for the creation of a variety of probes with different sulfation patterns, enabling a systematic exploration of structure-activity relationships. For example, a chemically synthesized tetrasaccharide, GlcA-GlcNS6S–GlcA-GlcNS6S3S, has been used to develop protocols for enzymatic digestion, which is crucial for the compositional analysis of heparin and heparan sulfate (B86663). nih.gov

Development of Libraries for High-Throughput Screening in Glycobiology

The development of libraries of heparin-derived tetrasaccharides and their mimetics is a powerful approach for high-throughput screening (HTS) in glycobiology. rsc.orgnih.gov These libraries consist of a collection of structurally diverse but defined oligosaccharides, which can be screened against biological targets to identify lead compounds for drug discovery or to probe biological pathways. thermofisher.com

The synthesis of these libraries often utilizes combinatorial chemistry principles, where a set of building blocks is systematically combined to generate a large number of unique structures. chemrxiv.org For example, a library of 27 pseudo-hexasaccharides was created using three differentially sulfated disaccharide modules. chemrxiv.org These libraries can be screened for their ability to bind to specific proteins, such as growth factors or enzymes, or for their ability to modulate cellular processes. rsc.orgchemrxiv.org

One innovative approach involves the use of "clickable" disaccharides, which can be iteratively assembled to create a library of heparin sulfate mimetics with varying chain lengths and sulfation patterns. rsc.org This method facilitates the rapid generation of diverse compounds for screening. rsc.org HTS of such libraries has been used to identify small molecules that inhibit heparin-induced protein aggregation, a process implicated in neurodegenerative diseases. nih.gov The use of defined tetrasaccharide structures in these libraries allows for a more precise understanding of the structural requirements for biological activity compared to screening with heterogeneous heparin preparations. acs.org

Screening Library TypeDescriptionKey FeaturesApplication Example
Pseudo-oligosaccharide Library Disaccharide modules linked by non-glycosidic bonds (e.g., amide bonds).Diverse sulfation patterns can be readily prepared with precise structural control. chemrxiv.orgInvestigating fibroblast growth factor-2 (FGF-2) binding to identify structure-activity relationships. chemrxiv.org
"Clickable" Disaccharide Library Modular disaccharide building blocks connected using CuAAC click chemistry. rsc.orgAllows for iterative synthesis of HS-mimetic oligomers with tunable chain length and sulfation patterns. rsc.orgConstruction of a library of 14 HS-mimetic tetrasaccharides and octasaccharides to characterize interactions with FGF2. rsc.org
Focused Compound Library Collections of compounds designed to interact with specific biological targets. thermofisher.comEnriched with compounds possessing "drug-like" properties and excluding those likely to cause false positives. thermofisher.comScreening for inhibitors of heparin-induced tau fibril formation. nih.gov

Standardization and Calibration in Glycan Analytical Methods

Heparin-derived tetrasaccharides with well-defined structures are essential for the standardization and calibration of analytical methods used in glycan analysis. nih.govnih.gov The structural complexity and heterogeneity of heparin and heparan sulfate make their analysis challenging. researchgate.net Pure, structurally characterized tetrasaccharides serve as invaluable standards to ensure the accuracy and reproducibility of analytical techniques.

In methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), these tetrasaccharide standards are used to identify and quantify specific structural motifs within complex heparin mixtures. nih.govnih.gov For example, the lack of commercially available 3-O-sulfated disaccharide standards has been a significant hurdle in the complete compositional analysis of heparin. nih.gov To address this, chemically synthesized 3-O-sulfated tetrasaccharides have been used to generate the corresponding disaccharide standards through enzymatic digestion. researchgate.netnih.gov

These standards are also crucial for validating analytical methods, including determining the limit of detection (LOD) and limit of quantification (LOQ) for various heparin-derived disaccharides and tetrasaccharides. nih.gov Furthermore, pyrolysis mass spectrometry has been developed for the high-throughput differentiation of heparin from other glycosaminoglycans, a method that relies on well-characterized standards for accurate identification. nih.gov

Tools for Elucidating Heparan Sulfate Biosynthesis and Degradation Pathways

Heparin-derived tetrasaccharides are critical tools for dissecting the intricate biosynthetic and degradation pathways of heparan sulfates. nih.gov The biosynthesis of heparan sulfate involves a complex series of enzymatic reactions that result in a highly heterogeneous polysaccharide chain. researchgate.netnih.gov Understanding the substrate specificity of the enzymes involved in this process is key to unraveling the regulation of heparan sulfate structure and function.

Structurally defined tetrasaccharides serve as substrates for these enzymes, allowing researchers to probe their specific activities. researchgate.net For instance, the substrate specificities of heparin lyases I, II, and III have been characterized using structurally defined heparin-derived oligosaccharides. researchgate.net This has revealed that these enzymes have distinct preferences for the sulfation patterns and uronic acid epimers at the cleavage site. researchgate.net

Furthermore, tetrasaccharides that are resistant to enzymatic digestion provide valuable information about the limits of enzyme activity and can help to identify specific structural motifs that confer resistance. nih.govresearchgate.net For example, certain 3-O-sulfated tetrasaccharides are known to be resistant to heparinase digestion, and studying these structures has led to the development of improved digestion protocols. nih.gov These studies, facilitated by the availability of synthetic tetrasaccharide standards, are crucial for understanding how the precise structure of heparan sulfate is generated and maintained within the cell. researchgate.netnih.gov The chemoenzymatic synthesis of heparan sulfate, which combines chemical synthesis with the use of recombinant biosynthetic enzymes, has also emerged as a powerful approach to generate structurally defined oligosaccharides for these studies. rsc.org

Insights into the Evolution of Glycosaminoglycan Function across Species

The comparative analysis of glycosaminoglycan (GAG) structures, including heparin and heparan sulfate, across different species provides valuable insights into the evolution of their biological functions. nih.govtandfonline.com While various sulfated structures of heparan sulfate are widely distributed from primitive organisms to humans, indicating their involvement in fundamental biological processes, the structural complexity of other GAGs like chondroitin (B13769445) sulfate can be more limited in lower organisms. nih.govtandfonline.com

Heparin-derived tetrasaccharides, as defined structural units, can be used to probe the functional conservation and diversification of GAG-protein interactions across evolutionary lineages. For example, the highly sulfated structures of heparan sulfate are maintained throughout evolution, suggesting a conserved role in various biological processes. nih.govtandfonline.com In contrast, the structure of dermatan sulfate in ascidians is distinct from its mammalian counterpart and exhibits potent anticoagulant activity through a different mechanism. nih.gov

Future Perspectives in Heparin Derived Tetrasaccharide Research

Innovations in Synthetic Chemoenzymatic Approaches for Complex Oligosaccharide Synthesis

The synthesis of structurally defined heparin-derived tetrasaccharides is a significant challenge due to their complex and heterogeneous nature. nih.govresearchgate.net Chemoenzymatic methods, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, are emerging as powerful tools to overcome these hurdles. researchgate.netnih.gov These approaches allow for the creation of specific oligosaccharide sequences that are difficult to obtain from natural sources. nih.govnih.gov

Innovations in this field are focused on several key areas:

Enzyme Discovery and Engineering: Researchers are continually searching for and engineering novel glycosyltransferases, sulfotransferases, and other enzymes with improved stability, specificity, and efficiency. mdpi.com The use of mutant enzymes, or glycosynthases, has also shown promise in controlling the stereoselectivity of glycosidic bond formation. nih.gov

Novel Substrates and Acceptors: The design and synthesis of unnatural sugar donors and acceptors with specific modifications, such as azide (B81097) or thiol groups, are expanding the repertoire of achievable tetrasaccharide structures. rsc.org These modifications can also facilitate the attachment of probes for biological studies.

Automated Synthesis: Automated glycan assembly (AGA) platforms are being adapted for the synthesis of heparin-like oligosaccharides. frontiersin.org While still in development for these complex structures, automation promises to accelerate the synthesis of diverse tetrasaccharide libraries for high-throughput screening.

These advancements are paving the way for the routine synthesis of a wide array of structurally defined heparin-derived tetrasaccharides, which is crucial for detailed structure-activity relationship studies. rsc.org

Integration of Advanced Analytical Techniques for Comprehensive Structural and Conformational Mapping

A deep understanding of the structure-function relationship of heparin-derived tetrasaccharides requires a detailed characterization of their primary sequence and three-dimensional conformation. A combination of advanced analytical techniques is essential for this comprehensive mapping.

Key techniques and their contributions include:

Mass Spectrometry (MS): High-resolution MS, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for determining the composition and sequence of tetrasaccharides. nih.govresearchgate.netmdpi.com Tandem MS (MS/MS) provides valuable fragmentation data for elucidating the specific sulfation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are indispensable for determining the anomeric and linkage configurations of the sugar units and for identifying the precise positions of sulfo groups. nih.govnih.gov NMR is also a powerful tool for studying the conformation and dynamics of tetrasaccharides in solution. nih.govoup.com

X-ray Crystallography: While challenging for flexible oligosaccharides, X-ray crystallography of tetrasaccharide-protein complexes provides atomic-level insights into their interactions. nih.govnih.govyoutube.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze the purity of synthetic tetrasaccharides and to profile complex mixtures.

The integration of these orthogonal techniques provides a multi-faceted view of the tetrasaccharide structure, from its covalent linkages to its preferred shapes in solution and when bound to biological targets. mdpi.com

High-Resolution Studies of Tetrasaccharide-Protein Complexes

The biological effects of heparin-derived tetrasaccharides are mediated through their interactions with a wide range of proteins. nih.govrsc.org High-resolution structural studies of these complexes are critical for understanding the molecular basis of these interactions and for designing novel therapeutic agents. frontiersin.organu.edu.au

Future research in this area will likely focus on:

Crystallography of Ternary Complexes: Determining the crystal structures of tetrasaccharides in complex with both a protein and its other biological partners will provide a more complete picture of how these glycans modulate protein function.

Time-Resolved Crystallography: This technique can capture snapshots of the dynamic process of a tetrasaccharide binding to a protein, revealing transient intermediate states that are not visible in static crystal structures. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): For large protein-tetrasaccharide complexes that are difficult to crystallize, cryo-EM is becoming an increasingly powerful tool for structure determination at near-atomic resolution.

Solution-Based Techniques: NMR and other solution-based methods will continue to be important for validating the interactions observed in crystal structures and for studying the dynamics of these complexes in a more physiologically relevant environment. oup.com

These high-resolution studies will not only illuminate the specific molecular interactions that govern tetrasaccharide recognition but also guide the rational design of mimetics with enhanced affinity and specificity. nih.gov

Computational Modeling and Artificial Intelligence in Predicting Glycan-Protein Interactions

Computational modeling and artificial intelligence (AI) are poised to revolutionize our ability to predict and understand the interactions between heparin-derived tetrasaccharides and proteins. acs.org These in silico approaches can complement experimental data and accelerate the discovery of new glycan-binding proteins and the design of novel glycan-based drugs. nih.govnih.gov

Key areas of development include:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of tetrasaccharides and the energetic landscapes of their interactions with proteins. nih.gov These simulations can help to explain the thermodynamic basis of binding and the role of conformational selection in the recognition process.

Machine Learning and Deep Learning: AI-powered models are being trained on the growing datasets of known glycan-protein interactions to predict new binding partners and to identify the key structural features that determine binding specificity. nih.govthemoonlight.iobiorxiv.org These models are moving beyond simple sequence-based predictions to incorporate the complex, branched nature of glycans. nih.gov

Integrated Approaches: The most powerful predictive models will likely integrate data from multiple sources, including sequence, structure, and experimental binding data, to create a comprehensive picture of the glycan-protein interactome. nih.gov

The development of more accurate and robust computational tools will enable the high-throughput screening of virtual tetrasaccharide libraries and the identification of promising candidates for further experimental investigation.

Uncovering Novel Mechanistic Roles in Glycobiology and Disease Pathogenesis

Heparin and its fragments are known to be involved in a multitude of biological processes, and the specific roles of defined tetrasaccharide structures are an active area of investigation. nih.govrsc.org Future research will focus on elucidating the precise mechanisms by which these molecules contribute to both normal physiology and the development of disease.

Potential areas of discovery include:

Modulation of Enzyme Activity: Heparin-derived tetrasaccharides can act as allosteric modulators of enzymes, either enhancing or inhibiting their catalytic activity. nih.gov Uncovering the specific tetrasaccharide motifs responsible for these effects could lead to the development of novel enzyme-targeted therapies.

Regulation of Cell Signaling: By binding to growth factors, cytokines, and their receptors, tetrasaccharides can influence a wide range of signaling pathways that control cell growth, differentiation, and inflammation. nih.govnih.gov

Role in Host-Pathogen Interactions: Some pathogens utilize cell surface heparan sulfate (B86663) as a co-receptor for attachment and entry into host cells. rsc.org Defined tetrasaccharides could potentially be used to block these interactions and prevent infection.

Involvement in Neurodegenerative Diseases: Heparin has been shown to interact with amyloid-beta peptide, a key player in Alzheimer's disease. nih.govfrontiersin.org Specific tetrasaccharides that inhibit the aggregation of this peptide could represent a promising therapeutic strategy. nih.gov

A systems biology approach, which considers the complex network of interactions within a cell or organism, will be crucial for unraveling the multifaceted roles of heparin-derived tetrasaccharides in health and disease. nih.gov This deeper understanding will ultimately pave the way for the development of a new generation of glycan-based diagnostics and therapeutics.

Q & A

Q. How is the three-dimensional structure of heparin-derived tetrasaccharide determined experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is the primary method for resolving its solution conformation. Key parameters include:

  • Coupling constants (³JH-H): Used to identify glycosidic linkage conformations (e.g., 3JH1-H2 = 2.51 Hz and 3JH4-H5 = 2.23 Hz in free tetrasaccharide, indicating equilibrium between 1C4 and 2S0 conformers .
  • Transferred NOEs : Detect ligand-protein interactions (e.g., stronger NOEs at GlcN residues during antithrombin binding) .
  • Chemical shift perturbations : Highlight residues involved in protein binding (e.g., GlcN 6-SO3 and GlcN 3,6-SO3 units show the largest shifts) . Molecular dynamics (MD) simulations complement NMR data to model conformational dynamics .

Q. What in vitro assays are used to quantify this compound-protein interactions?

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd, stoichiometry). For example, this compound binds secretory leukocyte protease inhibitor (SLPI) with Kd = 197 μM and ΔH = 22.7 kcal/mol .
  • Surface plasmon resonance (SPR) : Provides real-time kinetics (kon/koff) for high-affinity interactions (e.g., antithrombin binding) .
  • Competitive ELISA : Quantifies inhibition of protein-GAG interactions (e.g., factor H binding in age-related macular degeneration studies) .

Q. What structural features of this compound are critical for biological activity?

Key features include:

  • Sulfation pattern : 3-O-sulfation on GlcN residues is essential for high-affinity antithrombin binding .
  • Iduronic acid (IdoA) conformation : The 2S0 → 1C4 shift upon protein binding enhances complementarity .
  • Carboxylic acid pKa : Determined via NMR titration (pKa ≈ 3.2–3.5 for IdoA residues), influencing charge distribution .

Q. Which analytical techniques are used for sequencing and purity assessment of heparin-derived tetrasaccharides?

  • SAX-ESI-MS/MS : Separates oligosaccharides by charge and mass (e.g., distinguishes glycol-split heparins) .
  • Capillary electrophoresis (CE) : Resolves sulfation isomers with high resolution .
  • HILIC-MS : Profiles tetrasaccharides in complex matrices (e.g., human milk metabolomics) .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence protein binding?

NMR and MD simulations reveal a two-step binding mechanism:

  • Step 1 : Low-affinity recognition induces conformational changes (e.g., GlcN 6-SO3-GlcA linkage shifts to fit antithrombin’s binding site) .
  • Step 2 : High-affinity binding stabilizes the 1C4 chair form of IdoA, enhancing electrostatic complementarity . Thermodynamic studies (ITC) show entropy-driven binding for highly sulfated variants .

Q. How can researchers resolve contradictions in binding affinity data across studies?

  • Multi-method validation : Combine ITC (thermodynamics), SPR (kinetics), and NMR (structural data) to cross-verify results .
  • Control for sulfation heterogeneity : Use ultra-pure tetrasaccharides (e.g., synthetic standards) to minimize batch variability .
  • Context-dependent analysis : Account for pH, ionic strength, and protein isoforms (e.g., factor H SCR6-8 vs. SCR7 binding) .

Q. What advanced strategies are used to analyze sulfation isomers of heparin-derived tetrasaccharides?

  • Ion mobility spectrometry (IMS)-MS : Separates isomers based on collision cross-section differences .
  • Enzymatic sequencing : Heparinases I/II/III generate diagnostic fragments (e.g., ΔUA-GlcN vs. ΔUA-IdoA linkages) .
  • Tandem MS<sup>n</sup> : Fragmentation patterns (e.g., Y/Z ions) differentiate 3-O-sulfated vs. 6-O-sulfated GlcN residues .

Q. How do non-sulfated residues in heparin-derived tetrasaccharides contribute to biological function?

  • Glycol-split residues : Engineered non-sulfated GlcA residues in glycol-split heparins enhance anti-angiogenic activity by altering chain flexibility .
  • Carboxyl group interactions : Protonation states (pKa ~3.5) mediate hydrogen bonding with lysine-rich protein domains .

Q. What methodologies determine the pKa values of carboxylic acid groups in heparin-derived tetrasaccharides?

  • NMR pH titration : Monitors chemical shifts of H4 (ΔUA) and H5 (IdoA) protons. For example, pKa = 3.4 ± 0.1 for IdoA in hexasaccharides .
  • Density functional theory (DFT) : Predicts pKa shifts caused by sulfation patterns .

Q. How can researchers design this compound mutants for structure-activity studies?

  • Chemoenzymatic synthesis : Uses recombinant sulfotransferases (e.g., 3-OST-1) to introduce site-specific sulfation .
  • Alanine scanning mutagenesis : Replaces key sulfate groups (e.g., 6-O-sulfate on GlcN) to assess binding energy contributions .
  • SPR-guided design : Iteratively optimizes mutants based on binding kinetics (koff < 10<sup>−3</sup> s<sup>−1</sup> for high-affinity variants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.